6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]
Description
Properties
Molecular Formula |
C11H13ClN2 |
|---|---|
Molecular Weight |
208.69 g/mol |
IUPAC Name |
6-chlorospiro[1,2-dihydroindole-3,3'-pyrrolidine] |
InChI |
InChI=1S/C11H13ClN2/c12-8-1-2-9-10(5-8)14-7-11(9)3-4-13-6-11/h1-2,5,13-14H,3-4,6-7H2 |
InChI Key |
PIYJGZRXXQCHGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CNC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
Preparation Methods
One-Pot Chloroformylation-Dearomatizing Spirocyclization
A recent method reported for spiro[indole-3,3'-pyrrolidin]-2-ones involves a one-pot chloroformylation followed by a dearomatizing spirocyclization of tryptamine derivatives. This approach is transition-metal-free, cost-effective, and broadly applicable to various substituted tryptamines, including those with chlorine substituents at the 6-position on the indole ring.
- Starting from 6-chlorotryptamine derivatives, chloroformylation introduces a formyl group.
- The intermediate undergoes intramolecular cyclization to form the spirocyclic pyrrolidine fused to the indoline.
- The reaction proceeds under mild conditions and provides good yields of the spiro[indole-3,3'-pyrrolidin]-2-one scaffold.
This method is advantageous due to its operational simplicity and the avoidance of metal catalysts.
[3+2] Cycloaddition of Azomethine Ylides
Azomethine ylides generated in situ from condensation of isatin derivatives with amino acids such as sarcosine or proline are versatile intermediates for constructing pyrrolidine rings via [3+2] cycloaddition onto activated olefins.
- The 6-chloro substituent can be incorporated by using 6-chloroisatin as the starting material.
- The azomethine ylide formed reacts with dipolarophiles to yield spiro[indoline-3,3'-pyrrolidine] frameworks.
- This method allows for regio- and stereoselective synthesis of the spirocyclic compound.
- It is widely used for synthesizing various spiro-pyrrolidine derivatives with high diastereoselectivity and yields.
Multi-Step Synthesis via Spiroindolin-2-one Intermediates
A classical route involves:
- Preparation of substituted indolin-2-one derivatives with chlorine at the 6-position.
- Reaction of these intermediates with amino acids (e.g., glycine, sarcosine) under cyclization conditions to form the spiro-pyrrolidine ring.
- Functional group modifications such as N-alkylation or acylation to tune biological activity.
- Use of reagents like triphosgene and trifluoromethanesulfonic acid for protection/deprotection steps.
This method is well documented in anti-cancer drug development literature and allows for structural diversification.
Oxidation and Cyclization Sequences
- Starting from 6-chloro-1-(4-methoxybenzyl)indoline, oxidation with chromium trioxide (CrO3) in acetone/acetic acid can yield intermediates that cyclize to the spiro compound.
- This approach involves careful control of reaction conditions to avoid over-oxidation.
- Purification is typically done by column chromatography and recrystallization.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The presence of the chlorine atom at the 6-position influences the electronic properties and biological activity of the spiro compound.
- Synthetic routes incorporating the chlorine substituent early in the synthesis are preferred to avoid dehalogenation.
- The spiro[indole-3,3'-pyrrolidine] scaffold is a privileged structure in medicinal chemistry, especially for p53-MDM2 interaction inhibitors and anticancer agents.
- The azomethine ylide cycloaddition method is particularly favored for its efficiency and selectivity in constructing the pyrrolidine ring fused to the indoline core.
- Protection and deprotection steps are often necessary to achieve high purity and yield, especially when sensitive functional groups are present.
- The overall molecular weight of 6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine] is approximately 222.67 g/mol, with the hydrochloride salt form weighing about 259.13 g/mol.
Chemical Reactions Analysis
Reductive Cyclization
The spiro[indoline-3,3'-pyrrolidine] core is often synthesized via reductive cyclization of intermediates containing nitrile or imino groups. For example:
-
Lithium Aluminum Hydride (LiAlH₄) in tetrahydrofuran (THF) or 1,2-dimethoxyethane facilitates cyclization of 4-cyano-4-(2-fluorophenyl)-1-methylpiperidine derivatives to form the spiro structure .
-
Sodium Borohydride (NaBH₄) in ethanol is used for milder reductions, yielding derivatives with hydrogen or alkyl substituents at the indoline nitrogen .
Example Reaction Pathway
[2+3] Cycloaddition
Azomethine ylides generated from isatin (19 ) and amino acids (e.g., L-proline) undergo cycloaddition with α,β-unsaturated carbonyl compounds to form spiro-pyrrolidine derivatives .
Key Conditions
-
Solvent: Ethanol/water or acetonitrile.
-
Temperature: Reflux (70–80°C).
Representative Reaction
N-Alkylation and Acylation
The indoline nitrogen undergoes alkylation or acylation under basic conditions:
-
N-Methylation : Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) with methyl iodide .
-
Acylation : Ethyl chloroformate in chloroform with triethanolamine as a base .
Example
Electrophilic Substitution
The chloro substituent at C6 of the indole ring participates in nucleophilic aromatic substitution (NAS) or Suzuki coupling:
-
NAS : Reaction with amines or alkoxides in polar aprotic solvents (e.g., DMF) at 100–120°C .
-
Suzuki Coupling : Pd-catalyzed cross-coupling with arylboronic acids .
Mannich-Lactamization Cascade
A one-pot Mannich reaction followed by lactamization using HBTM catalysts produces β-lactam-fused spiro-oxindoles :
Conditions
-
Catalyst: Homobenzotetramisole (HBTM).
-
Solvent: Dichloromethane (DCM).
Outcome
Microwave-Assisted Alkylation
Microwave irradiation accelerates alkylation of the indole C3 position, enabling rapid synthesis of sterically congested derivatives :
-
Reagents : Alkyl bromides, salicylaldehydes.
-
Solvent : Ethanol/water (1:1).
Anticancer Derivatives
Spiro-indolinone derivatives exhibit p53-MDM2 binding inhibition. Key modifications include:
Table 1: Biological Activities of Selected Derivatives
| Derivative | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 6-Chloro-1'-(4-methoxybenzyl) | p53-MDM2 | 0.8 | |
| 6-Chloro-1-(2-aminophenyl) | Acetylcholinesterase | 1.4 |
Purification and Characterization
-
Chromatography : Silica gel columns with 5% methanol-methylene dichloride .
-
Recrystallization : Acetone/ether or methanol/hexane mixtures .
-
Salts : Maleic acid or hydrochloride salts improve crystallinity .
Key Analytical Data
Stability and Reactivity
Scientific Research Applications
The compound 6-chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine] and its derivatives have a variety of applications, including as antidepressants, anticonvulsants, tranquilizers, antiplasmodial agents, and anticancer agents . This class of compounds has been investigated for their potential to inhibit p53-MDM2 binding and as VEGFR inhibitors .
Anticancer Research
Spiro-indolin-2-one derivatives have been designed and synthesized as p53-MDM2 binding inhibitors .
Key points regarding the role of spiro-indolin-2-one derivatives in anticancer research :
- Tryptophan residues on the indole ring of p53 are critical for binding to the MDM2 protein.
- The structural properties of 2-indolinone are consistent with those of indole, making it a suitable mimic.
- 6-chloro-2-indolinone acts as a predominant fragment, with chlorine atoms occupying the MDM2 protein.
- The spirocyclic backbone provides a platform for introducing side chains, allowing hydrophobic side chains to insert into Leu and Phe pockets.
One study synthesized a series of spiro-indolin-2-one derivatives and investigated the influence of different hydrophobic groups on activity. The study also examined the effect of chlorine atoms on the activity of 2-indolinone and the benzene ring at the 4' position .
Antimalarial Activity
The antiplasmodial activity of novel bioinspired molecules was investigated in one study, which replaced the 1-benzylpiperidine moiety with naphthalene or a bicyclic indene system . Researchers found that 4-aminoquinoline-based heteroaryl-piperazines with an unsubstituted terminal secondary amino group were equally active against chloroquine-resistant and chloroquine-sensitive strains . In this study, 2,3-dihydro-1H-inden or benzo[d]imidazole was substituted at the piperazine moiety .
Another study evaluated piperazine and pyrrolidine derivatives (1-aryl-ketone, 1-aryl-alcohol, and 1-aryl-oxime) for inhibiting the growth of Plasmodium falciparum chloroquine-resistant (FCR-3) strain in culture . The combined presence of a hydroxyl group, a propane chain, and a fluorine atom appeared crucial for the antiplasmodial activity of the compounds .
Pharmaceutical Applications
Spiro[indoline-3,4'-piperidine]s and related compounds have been found to be useful as antidepressants, anticonvulsants, and tranquilizers . Specific examples include :
- 1-(2-chlorophenyl)-1'-methylspiro[indoline-3,4'-piperidine]maleate
- 1-(2-fluorophenyl)-1'-methylspiro[indoline-3,4'-piperidine] maleate
These compounds have demonstrated the ability to inhibit tetrabenazine-induced depression in mice . Additionally, 1'-methyl-1-[(4-trifluoromethyl)phenyl]spiro[indoline-3,4'-piperidine] has shown promise as an anticonvulsant agent .
Data Table
The table below summarizes the different applications of spiro[indoline] derivatives, based on the search results.
| Application | Compound Class | Target/Activity |
|---|---|---|
| Antidepressant | Spiro[indoline-3,4'-piperidine]s | Inhibition of tetrabenazine-induced depression |
| Anticonvulsant | Spiro[indoline-3,4'-piperidine]s | Protection from supramaximal electro shock (SES) |
| Tranquilizer | Spiro[indoline-3,4'-piperidine]s | Depression of the central nervous system |
| Antiplasmodial | Piperazine and pyrrolidine derivatives | Inhibition of Plasmodium falciparum growth |
| Anticancer | Spiro-indolin-2-one derivatives | p53-MDM2 binding inhibition |
| VEGFR Inhibitor | Indolyl analogs | Potential inhibition of VEGFR |
Mechanism of Action
The mechanism of action of 6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidine] involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This binding can influence various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following sections compare the target compound with structurally related spiro[indole-3,3'-pyrrolidine] and spiro[indole-3,4'-piperidine] derivatives, focusing on molecular features, synthesis, and biological activity.
Structural and Substituent Variations
Table 1: Key Structural Features of Analogs
*Molecular weight inferred from piperidine analog in .
Key Observations:
- Spiro Ring Size: The substitution of pyrrolidine (5-membered) with piperidine (6-membered) increases conformational flexibility and may alter binding kinetics in biological systems. Piperidine derivatives (e.g., ) exhibit similar molecular weights but distinct steric profiles compared to pyrrolidine analogs.
- MI 219 () demonstrates that additional substituents (e.g., fluorine, carboxamide) significantly enhance biological activity by modulating solubility and target specificity.
Physical and Chemical Properties
Table 3: Physical Properties of Selected Compounds
Key Observations:
- The pyrrolidine-oxindole hybrid () exhibits a well-defined melting point and optical activity, suggesting high purity and stereochemical homogeneity.
Biological Activity
6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine] is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine] can be characterized by its unique spirocyclic structure, which combines indole and pyrrolidine moieties. The presence of a chlorine atom at the 6-position of the indole ring is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H12ClN3 |
| Molecular Weight | 233.69 g/mol |
| IUPAC Name | 6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine] |
Anticancer Activity
Recent studies have highlighted the anticancer potential of 6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]. For instance:
- In vitro studies demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism involves inducing apoptosis through upregulation of pro-apoptotic proteins such as p53 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
- Cytotoxicity assessments revealed that 6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine] has a low IC50 value in cancerous cells compared to non-cancerous cells, indicating selective toxicity towards tumor cells. For example, a study reported an IC50 value of approximately 21.6 µg/mL against MCF-7 cells .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Antibacterial Studies : It has been tested against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) as low as 0.98 µg/mL against MRSA .
- Antifungal Activity : Preliminary investigations suggest moderate antifungal activity against Candida albicans with MIC values ranging from 7.80 to 62.50 µg/mL for different derivatives .
Antimalarial Activity
Research has explored the antimalarial potential of derivatives related to 6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]. Modifications to the indole scaffold have yielded compounds with IC50 values against Plasmodium falciparum in the nanomolar range (e.g., 0.310 μM), highlighting their potential as new antimalarial agents .
The biological activities of 6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine] are attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by modulating key apoptotic pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival.
- Interaction with Biomolecules : The spiro structure allows for interactions with various biomolecular targets, enhancing its therapeutic efficacy.
Case Studies
Several case studies have documented the effects of this compound:
- A study evaluating a series of spiro compounds demonstrated that modifications to the indole structure significantly influenced biological activity. The introduction of halogen substituents was found to enhance anticancer efficacy while maintaining selectivity for cancerous cells .
- Another investigation focused on the synthesis and evaluation of derivatives based on this scaffold showed promising results in inhibiting Plasmodium falciparum, highlighting the compound's versatility in targeting multiple disease pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
